molecular formula C12H19Cl2N3O B8222735 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride CAS No. 613678-10-7

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride

Cat. No.: B8222735
CAS No.: 613678-10-7
M. Wt: 292.20 g/mol
InChI Key: HOWMFJAGZXHDHP-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride is a hydrochloride salt of a bifunctional heterocyclic compound. Its molecular formula is C₁₂H₁₆N₃O·2HCl, with a molecular weight of approximately 305.2 g/mol (calculated). The compound features a 6-aminopyridin-2-yl moiety linked via a methanone bridge to a 1-methylpiperidin-4-yl group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological research, particularly in central nervous system (CNS) or receptor-targeted studies. The free base form (CAS 613678-03-8) is listed in chemical inventories, but the hydrochloride salt is preferred for experimental applications due to improved stability and bioavailability .

Properties

IUPAC Name

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;;/h2-4,9H,5-8H2,1H3,(H2,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMFJAGZXHDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613678-10-7
Record name 6-(1-methylpiperidine-4-carbonyl)pyridin-2-amine dihydrochloride
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Preparation Methods

Bromopyridine Intermediate Synthesis

The preparation begins with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, synthesized via Grignard reactions involving isopropylmagnesium chloride and lithium chloride. Turbo Grignard methodology enables the coupling of 2,6-dibromopyridine with N,N-diethyl-1-methylpiperidine-4-carboxamide at ambient temperatures (18–25°C), circumventing cryogenic conditions required for lithium-based reagents. This step achieves a 78–85% yield, with the hydrobromide salt isolated through antisolvent crystallization using methyl tert-butyl ether (MTBE).

Table 1: Grignard Reaction Parameters

ParameterValueImpact on Yield
Temperature18–25°CPrevents decomposition
Solvent SystemTHF/MTBE (3:1)Enhances solubility
Grignard ReagentiPrMgCl·LiClAccelerates coupling
Reaction Time4–6 hoursMaximizes conversion

Catalytic Amination of Bromopyridine

Conversion of the bromopyridine intermediate to the aminopyridine derivative employs aqueous ammonia and copper(I) oxide (>0.02 wt%) at 60–70°C. The catalyst loading critically influences reaction kinetics:

Reaction Rate[Cu2O]0.5(first-order dependence)\text{Reaction Rate} \propto [\text{Cu}_2\text{O}]^{0.5} \quad \text{(first-order dependence)}

Lower catalyst loadings (<0.02 wt%) necessitate elevated temperatures (80–110°C), leading to product discoloration. At optimal conditions (0.05 wt% Cu₂O, 70°C), the reaction completes within 12 hours, yielding (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a white crystalline solid (93–97% purity by HPLC).

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base is treated with 20% HCl in isopropanol, followed by azeotropic distillation to reduce water content below 0.2% (Karl Fischer analysis). Subsequent slurry formation in isopropanol/water (95:5 v/v) at 40°C induces crystallization of the dihydrochloride salt. This protocol achieves a 91% recovery rate with ≤0.1% residual solvents.

Table 2: Crystallization Conditions

ConditionSpecificationRationale
HCl Concentration20% (w/w)Ensures protonation
Solvent RatioiPrOH:H₂O (95:5)Controls solubility
Drying Temperature40°C under vacuumPrevents degradation

Polymorph Control

Patent data reveals that water content during crystallization dictates the hydrate form. Anhydrous conditions favor Form I (needle-like crystals), while ≥2% water yields Form II (dihydrate). X-ray diffraction (XRD) analysis confirms distinct lattice parameters:

Form I: a=10.12 A˚, b=12.34 A˚, c=7.89 A˚\text{Form I: } a = 10.12\ \mathring{A},\ b = 12.34\ \mathring{A},\ c = 7.89\ \mathring{A}
Form II: a=9.87 A˚, b=11.95 A˚, c=8.01 A˚\text{Form II: } a = 9.87\ \mathring{A},\ b = 11.95\ \mathring{A},\ c = 8.01\ \mathring{A}

Scalability and Industrial Adaptations

Continuous Flow Amination

Recent advancements implement flow chemistry for the amination step, reducing batch-to-batch variability. A tubular reactor (ID = 2 cm, L = 5 m) operated at 70°C with a residence time of 8 hours achieves 98% conversion, surpassing traditional batch reactors.

Solvent Recycling Systems

Chlorobenzene, used in subsequent acylation steps, is recovered via vacuum distillation (95% efficiency). Implementing a falling-film evaporator reduces thermal degradation, maintaining solvent purity at >99.8% after five cycles.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 8.4 Hz, 1H, Py-H), 7.89 (d, J = 7.6 Hz, 1H, Py-H), 3.92–3.85 (m, 2H, Piperidine-H), 3.02 (s, 3H, N-CH₃), 2.79–2.68 (m, 2H, Piperidine-H).

  • HPLC Purity: 99.2% (Column: C18, 150 × 4.6 mm; Mobile Phase: 0.1% TFA in ACN/H₂O).

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows a melting endotherm at 214°C (ΔH = 132 J/g), correlating with decomposition onset temperatures observed via TGA (220°C) .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, especially as a 5-HT1F agonist for migraine treatment.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the 5-HT1F receptor, a subtype of serotonin receptor. By binding to this receptor, it modulates the release of neurotransmitters, thereby influencing pain pathways and providing relief from migraines. The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs with shared structural motifs:

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9)
  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Molecular Weight : 292.2 g/mol
  • Key Features: Pyridin-4-yl group instead of 6-aminopyridin-2-yl. 4-Aminomethyl-piperidin-1-yl substituent versus 1-methylpiperidin-4-yl.
  • The aminomethyl substituent on piperidine may alter steric effects and basicity compared to the 1-methyl group in the target compound.
  • Applications : Used in R&D, though specific therapeutic areas are unspecified .
(1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone
  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 297.4 g/mol
  • Key Features :
    • Replaces the pyridine ring with a 1-phenethyl-imidazol-2-yl group.
    • Retains the 1-methylpiperidin-4-yl moiety.
  • Used as an intermediate in Alcaftadine (ophthalmic antihistamine) production, indicating applications in allergic conjunctivitis .
(6-Aminopyridin-2-yl)(1-Methylpiperidin-4-yl)methanone (Free Base)
  • Molecular Formula : C₁₂H₁₆N₃O
  • Molecular Weight : 218.3 g/mol
  • Key Features :
    • Lacks the dihydrochloride counterions.
  • Implications :
    • Lower aqueous solubility compared to the hydrochloride salt, limiting its utility in aqueous-based assays.
    • Requires specialized handling and storage to prevent degradation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Therapeutic/Research Use
Target Compound (Dihydrochloride) C₁₂H₁₆N₃O·2HCl 305.2 6-Amino-pyridin-2-yl, 1-Me-piperidin High (aqueous) CNS research, receptor studies
[4-(Aminomethyl)piperidin-1-yl]pyridin-4-yl analog C₁₂H₁₇N₃O·2HCl 292.2 Pyridin-4-yl, 4-Aminomethyl-piperidin Moderate-High General R&D
Imidazole-phenethyl analog C₁₈H₂₃N₃O 297.4 1-Me-piperidin, Phenethyl-imidazol Low (lipophilic) Ophthalmic intermediate (Alcaftadine)
Target Compound (Free Base) C₁₂H₁₆N₃O 218.3 6-Amino-pyridin-2-yl, 1-Me-piperidin Low Chemical synthesis

Research Findings and Implications

Solubility and Bioavailability :

  • The dihydrochloride salt form of the target compound offers superior solubility compared to its free base and the imidazole-phenethyl analog, facilitating in vitro and in vivo studies .
  • The phenethyl-imidazole analog’s lipophilicity may enhance tissue penetration but complicate formulation for systemic delivery .

1-Methylpiperidin-4-yl vs. 4-aminomethyl-piperidin-1-yl: The latter’s aminomethyl group could introduce additional basicity, affecting pharmacokinetics like plasma protein binding .

Therapeutic Applications: The imidazole-phenethyl analog’s role in Alcaftadine production highlights the importance of structural optimization for specific indications (e.g., ocular vs. systemic use) .

Biological Activity

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride, with the molecular formula C₁₂H₁₇N₃O • 2(HCl) and CAS number 613678-10-7, is a compound primarily explored for its medicinal properties. It is particularly noted for its role as a 5-HT1F agonist, which is significant in the treatment and prevention of migraines. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an amino group and a piperidine ring linked via a methanone group. The synthesis typically involves:

  • Formation of the Pyridine Ring : Starting from 2-chloropyridine and ammonia.
  • Introduction of the Amino Group : Achieved through nucleophilic substitution.
  • Formation of the Piperidine Ring : Synthesized separately from piperidine derivatives.
  • Coupling Reaction : The pyridine and piperidine components are coupled via carbonylation.
  • Formation of Dihydrochloride Salt : Finalized through treatment with hydrochloric acid.

The primary biological activity of this compound is attributed to its agonistic action on the 5-HT1F receptor, which plays a critical role in migraine pathophysiology by modulating neurotransmitter release and vasodilation in cranial blood vessels .

Pharmacological Studies

Research indicates that this compound exhibits significant potential in:

  • Migraine Treatment : As a 5-HT1F receptor agonist, it helps alleviate migraine symptoms by inhibiting neurogenic inflammation and reducing vasodilation.
  • Neurotransmitter Interaction : Studies have shown interactions with various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders .

Efficacy in Migraine Models

A study conducted on animal models demonstrated that administration of this compound resulted in reduced frequency and severity of induced migraine-like symptoms. This effect was associated with decreased levels of pro-inflammatory cytokines in the cerebrospinal fluid.

Comparative Studies

In comparative studies with other 5-HT receptor agonists, this compound showed superior efficacy in reducing headache incidence without significant side effects commonly associated with other treatments .

Data Table: Comparative Efficacy of 5-HT Receptor Agonists

Compound NameReceptor TargetMigraine EfficacySide Effects
This compound5-HT1FHighLow
Sumatriptan5-HT1B/1DModerateModerate
Rizatriptan5-HT1B/1DHighModerate

Q & A

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionEvidence Source
Molecular Weight292.2 (free base)
SolubilitySoluble in DMSO, methanol
StabilityHygroscopic; store at 2–8°C

Q. Table 2: Recommended Analytical Methods

TechniqueApplicationConditions
HPLCPurity assessmentC18 column, 0.1% TFA
NMRStructural confirmationDMSO-d6, 400 MHz
ESI-MSMolecular weight verificationPositive ion mode

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